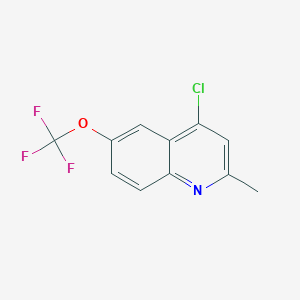

4-Chloro-2-methyl-6-(trifluoromethoxy)quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Chloro-2-methyl-6-(trifluoromethoxy)quinoline” is a chemical compound with the molecular formula C11H7ClF3NO . It has a molecular weight of 261.628 Da .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinoline core, which is a heterocyclic aromatic organic compound. It has a chlorine atom at the 4th position, a methyl group at the 2nd position, and a trifluoromethoxy group at the 6th position .

Physical And Chemical Properties Analysis

The density of “this compound” is 1.411g/cm3. It has a boiling point of 272.1ºC at 760 mmHg .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

4-Chloro-2-methyl-6-(trifluoromethoxy)quinoline and its derivatives are primarily explored for their synthesis methods and biological activities. Various studies have focused on synthesizing quinoline-incorporated triazole derivatives and evaluating their antimicrobial activities. For instance, D'Souza et al. (2020) synthesized a series of quinoline-carbaldehydes and examined their antimicrobial activities, with some compounds showing significant bioactivities compared to standard drugs (D'Souza, Nayak, D'mello, & Dayananda, 2020). Similarly, other studies have synthesized and characterized quinoline derivatives for their potential in antimicrobial and antimalarial applications, as reported by Faldu et al. (2014) and Parthasaradhi et al. (2015) (Faldu, Talpara, Bhuva, Vachharajani, & Shah, 2014); (Parthasaradhi, Suresh, Ranjithkumar, & Savithajyostna, 2015).

Optical and Structural Properties

Quinoline derivatives also exhibit interesting optical and structural properties. El-Ghamaz et al. (2020) conducted theoretical and experimental studies on quinoxaline 1,4dioxide derivatives, revealing insights into their crystalline structures and optical constants (El-Ghamaz, Moqbel, & El-Shabaan, 2020). In another study, Ghosh et al. (2020) analyzed the crystal structure and antibacterial activity of a quinoline-triazole derivative, highlighting the role of molecular interactions in stabilizing the crystal structure (Ghosh, Pal, Praveena, & Mareddy, 2020).

Catalysis and Chemical Transformations

Quinoline derivatives are also significant in catalysis and chemical transformations. For instance, Wang et al. (2011) investigated the asymmetric hydrogenation of quinolines using cationic ruthenium catalysts, demonstrating the potential for efficient synthesis of biologically active tetrahydroquinolines (Wang, Zhuo, Li, Chen, Ding, He, Fan, Xiang, Yu, & Chan, 2011). Zhao and Zhou (2010) explored a regioselective SNAr reaction of poly-halo-quinoline-3-carboxylates, contributing to the field of synthetic chemistry (Zhao & Zhou, 2010).

Photovoltaic and Nonlinear Optical Properties

Quinoline derivatives have applications in photovoltaic and nonlinear optical (NLO) research. Zeyada et al. (2016) examined the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, demonstrating their potential in organic–inorganic photodiode fabrication (Zeyada, El-Nahass, & El-Shabaan, 2016). Additionally, Khalid et al. (2019) conducted a study on quinoline based derivatives, exploring their electronic and NLO properties and potential technological applications (Khalid, Ullah, Adeel, Khan, Tahir, & Braga, 2019).

Propiedades

IUPAC Name |

4-chloro-2-methyl-6-(trifluoromethoxy)quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF3NO/c1-6-4-9(12)8-5-7(17-11(13,14)15)2-3-10(8)16-6/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFAWSTLWKOKDEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)OC(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80569125 |

Source

|

| Record name | 4-Chloro-2-methyl-6-(trifluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

951905-08-1 |

Source

|

| Record name | 4-Chloro-2-methyl-6-(trifluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1354912.png)

![Pyrido[3,4-g]isoquinoline-5,10-dione](/img/structure/B1354950.png)